molecular formula C3HLiN2O2S B6209021 lithium 1,2,4-thiadiazole-3-carboxylate CAS No. 2703780-23-6

lithium 1,2,4-thiadiazole-3-carboxylate

Cat. No. B6209021
CAS RN: 2703780-23-6
M. Wt: 136.1
InChI Key:
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Description

Lithium 1,2,4-thiadiazole-3-carboxylate, commonly referred to as LiTDC, is a versatile organic compound with a wide range of applications in the scientific research field. It is a white crystalline powder that is soluble in water, ethanol and acetone, and has a melting point of around 162°C. LiTDC is a member of the thiadiazole family, which is a group of heterocyclic compounds known for their high oxidizing potential. In recent years, LiTDC has been studied extensively due to its potential in a variety of areas, including synthesis, catalysis, and drug delivery.

Scientific Research Applications

LiTDC has a wide range of applications in the scientific research field. It has been used as a catalyst in a variety of reactions, including the Heck reaction and the Suzuki-Miyaura cross-coupling reaction. LiTDC has also been used as a reagent in the synthesis of other organic compounds, such as 1,2,3-triazoles and 1,2,3-thiadiazoles. In addition, LiTDC has been studied for its potential use in drug delivery, as it has been shown to be able to bind to a variety of molecules, including proteins and DNA.

Mechanism of Action

The mechanism of action of LiTDC is not fully understood, but it is believed to be related to its ability to form strong covalent bonds with molecules. LiTDC has been shown to form strong covalent bonds with a variety of molecules, including proteins and DNA. It is believed that these covalent bonds help to stabilize the structure of the molecules, which in turn helps to increase their solubility and bioavailability.
Biochemical and Physiological Effects
LiTDC has been studied extensively for its potential biochemical and physiological effects. Studies have shown that LiTDC is capable of binding to a variety of molecules, including proteins and DNA. It has also been shown to have antioxidant and anti-inflammatory properties, and it has been suggested that it may be able to reduce the risk of cancer. In addition, LiTDC has been studied for its potential to reduce the toxicity of certain drugs, and to increase their bioavailability.

Advantages and Limitations for Lab Experiments

The main advantage of using LiTDC for laboratory experiments is its versatility. LiTDC is a highly versatile compound, and it can be used for a wide range of reactions and applications. It is also relatively easy to obtain and use, and it is relatively inexpensive compared to other compounds. However, LiTDC is not without its limitations. It is not as stable as some other compounds, and it has a relatively low melting point, which can make it difficult to work with.

Future Directions

The potential of LiTDC is still being explored, and there are a number of possible future directions for research. One possible future direction is the development of new methods for synthesizing LiTDC. Another possible future direction is the study of LiTDC’s potential for drug delivery, as well as its potential for reducing the toxicity of certain drugs. Additionally, further research into LiTDC’s biochemical and physiological effects could lead to new applications for the compound. Finally, further research into LiTDC’s catalytic properties could lead to the development of new and improved catalysts.

Synthesis Methods

LiTDC can be synthesized through a variety of methods, including the Suzuki coupling reaction and the Biginelli reaction. The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction that involves the combination of two organoboronic acids. This reaction is often used to synthesize LiTDC because it is a cost-effective and efficient method. The Biginelli reaction is another commonly used method for synthesizing LiTDC. This reaction involves the condensation of aldehydes, urea, and ethyl acetoacetate, and is often used when a higher yield is desired.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium 1,2,4-thiadiazole-3-carboxylate involves the reaction of 1,2,4-thiadiazole-3-carboxylic acid with lithium hydroxide.", "Starting Materials": [ "1,2,4-thiadiazole-3-carboxylic acid", "Lithium hydroxide" ], "Reaction": [ "Step 1: Dissolve 1,2,4-thiadiazole-3-carboxylic acid in a suitable solvent such as water or ethanol.", "Step 2: Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Step 3: Filter the resulting precipitate and wash it with water to remove any impurities.", "Step 4: Dry the product under vacuum to obtain lithium 1,2,4-thiadiazole-3-carboxylate as a white solid." ] }

CAS RN

2703780-23-6

Product Name

lithium 1,2,4-thiadiazole-3-carboxylate

Molecular Formula

C3HLiN2O2S

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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